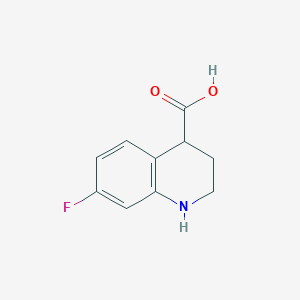

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 . It is used in research and has been involved in studies for the development of new drugs .

Synthesis Analysis

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and similar compounds often involves various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . In one study, a series of substituted quinoline-4-carboxylic acids were reduced under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .Molecular Structure Analysis

The molecular weight of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is 195.19 . It has been used in X-ray crystallography studies, which provide detailed information about its molecular structure .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, participate in both electrophilic and nucleophilic substitution reactions . They are also involved in various cyclization and cycloaddition reactions .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activities

Research into novel fluoroquinolones, which include derivatives of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, has demonstrated significant antimycobacterial activities both in vitro and in vivo against various strains of Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been evaluated for their ability to inhibit the supercoiling activity of DNA gyrase, an enzyme critical for bacterial DNA replication. One such compound showed high efficacy in reducing mycobacterial load in lung and spleen tissues at specific dosages, highlighting its potential as a therapeutic agent against tuberculosis (Senthilkumar et al., 2009).

Antibacterial Properties

Several studies have synthesized and evaluated the antibacterial activity of 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, revealing their potent effects against a wide range of Gram-positive and Gram-negative bacteria. These activities are attributed to structural modifications at different positions on the quinoline ring, which enhance the compounds' ability to interfere with bacterial DNA processes. The exploration of structure-activity relationships (SAR) has led to the identification of derivatives with significantly higher activity than established antibacterial agents, making them candidates for the development of new antibacterial drugs (Koga et al., 1980), (Cooper et al., 1990).

Wirkmechanismus

While the specific mechanism of action for 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a broad range of biological activities. They are often used in the development of new drugs due to their unique biological properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-2,5,8,12H,3-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCHXHGIHXSTID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1C(=O)O)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)

![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)

![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)

![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)

![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)

![N-[[1-(4-Methoxyphenyl)cyclobutyl]methyl]oxirane-2-carboxamide](/img/structure/B2967313.png)

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)